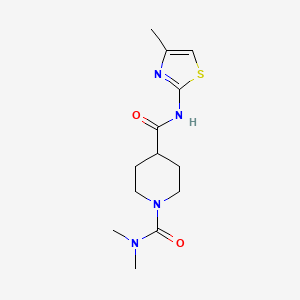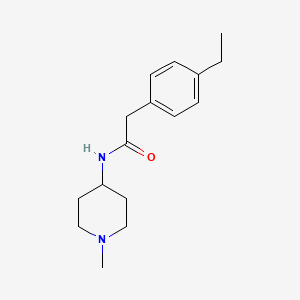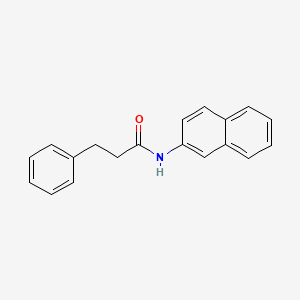
8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as AOPC, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. AOPC belongs to the class of chromene derivatives and has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves the inhibition of various signaling pathways involved in inflammation and cancer. This compound inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been shown to reduce oxidative stress by increasing the levels of endogenous anti-oxidants such as glutathione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide is its stability and solubility in water, which makes it easy to use in lab experiments. This compound also has low toxicity, which makes it a safe compound to use in in vitro and in vivo studies. However, one of the limitations of this compound is its low yield during synthesis, which can limit its availability for research.
Direcciones Futuras
There are several future directions for the research on 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide. One of the directions is to study the efficacy of this compound in animal models of inflammation and cancer. Another direction is to investigate the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes. Additionally, the development of more efficient synthesis methods for this compound can help increase its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. This compound possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been found to modulate various biochemical and physiological processes. While there are limitations to the availability of this compound for research, its potential as a therapeutic agent for various diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves the reaction between 2-hydroxyacetophenone and cinnamaldehyde in the presence of a catalyst, followed by cyclization and amidation reactions. The yield of this compound obtained through this method is around 60-70%.
Aplicaciones Científicas De Investigación
8-allyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
2-oxo-N-phenyl-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-2-7-13-8-6-9-14-12-16(19(22)23-17(13)14)18(21)20-15-10-4-3-5-11-15/h2-6,8-12H,1,7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZRDWBOGIQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{3-[(4-chlorobenzyl)oxy]phenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5409924.png)

![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)


![4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
![4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}morpholine](/img/structure/B5409976.png)
![6-{2-[2-(allyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5409982.png)
![1-[1-({6-[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5409994.png)
![1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5410009.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5410016.png)
![methyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5410022.png)

![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5410031.png)